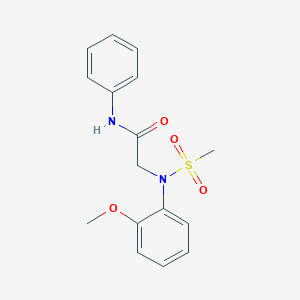

![molecular formula C19H28N2O B5563111 N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)

N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide often involves palladium-catalyzed cascade reactions, as demonstrated in the enantioselective construction of indole-fused bicyclo[3.2.1]octanes. This method showcases the complexity of synthesizing structures with indole units and emphasizes the control over enantioselectivity through mild conditions and good tolerance for a wide range of functional groups (Wang et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of compounds akin to N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide, such as those involving the characterization of crystal structures by X-ray diffraction, offers insights into the spatial arrangement and bonding interactions. For example, the synthesis and crystal structure determination of similar compounds reveal their molecular frameworks and highlight the importance of specific functional groups in dictating overall structure (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving the indole core, such as cycloadditions or substitutions, are pivotal for modifying the chemical properties of these molecules. Notably, the direct transformation of N,N-dimethylformamide to -CN in the cyanation of indoles showcases innovative methods to introduce functional groups into the indole framework, thereby altering its chemical reactivity and properties (Ding & Jiao, 2011).

Physical Properties Analysis

The physical properties of N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide and related compounds, such as solubility, melting point, and crystallinity, are intrinsically linked to their molecular structures. Studies on similar compounds provide valuable data on how specific substituents and structural modifications influence these characteristics, crucial for understanding their behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the utility of indole-based compounds. The synthesis and evaluation of compounds like N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide for specific activities, such as their potential as immunosuppressive agents, highlight the versatility and significance of the indole moiety in medicinal chemistry (Carbonnelle et al., 2007).

Scientific Research Applications

Cyanation of Heteroarenes

- Direct Transformation for Aryl Nitriles Synthesis : A study detailed the direct cyanation of indoles using N,N-dimethylformamide (DMF) as both a reagent and solvent, demonstrating an alternative method for aryl nitriles synthesis. This process is primarily applicable to indoles and benzofurans, indicating the potential of indole derivatives in synthetic chemistry (S. Ding & N. Jiao, 2011).

Dynamin GTPase Inhibitors

- Indole-Based Inhibitors for Dynamin GTPase : Research into the development of second-generation indole-based dynamin GTPase inhibitors showcased the importance of the tertiary dimethylamino-propyl moiety in inhibiting dynamin GTPase, suggesting indole derivatives' role in cellular processes inhibition (C. Gordon et al., 2013).

Corrosion Inhibitors

- 3-Amino Alkylated Indoles as Corrosion Inhibitors : A study on 3-amino alkylated indoles demonstrated their efficacy as corrosion inhibitors for mild steel in acidic solutions. The findings suggest that the ring size of the amino group significantly influences the inhibition efficiency, highlighting indole derivatives' potential in material science (C. Verma et al., 2016).

Vesicle Formation

- Indole Derivatives in Vesicle Formation : Research into the formation of stable vesicles from N- or 3-alkylindoles provided evidence for tryptophan as a potential membrane anchor in proteins. This study underscores the structural and functional versatility of indole derivatives in biological systems (Ernesto Abel et al., 2000).

properties

IUPAC Name |

N-[1-(1H-indol-3-yl)propan-2-yl]octanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-3-4-5-6-7-12-19(22)21-15(2)13-16-14-20-18-11-9-8-10-17(16)18/h8-11,14-15,20H,3-7,12-13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLRJPRDPWTMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(C)CC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-Indol-3-yl)-1-methylethyl]octanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5563035.png)

![1-[(4-methyl-4-piperidinyl)carbonyl]-3-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B5563043.png)

![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)

![2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5563059.png)

![3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5563061.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(1S*,2R*)-2-(1-pyrrolidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B5563094.png)

![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)

![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5563129.png)